3'-O-acetyl-5'-amino-5'-deoxythymidine

Description

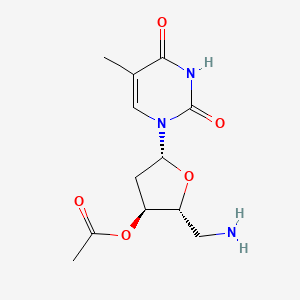

3'-O-Acetyl-5'-amino-5'-deoxythymidine is a modified nucleoside analog characterized by an acetyl group at the 3'-hydroxyl position and an amino group replacing the 5'-hydroxyl of thymidine. This structural modification enhances metabolic stability and alters interactions with viral enzymes. The compound is derived from 5'-amino-5'-deoxythymidine (5'-AdThd), a known antiviral agent against herpes simplex virus (HSV) . The acetylation at the 3' position may protect against premature hydrolysis while retaining the amino group's ability to interfere with viral replication machinery.

Properties

CAS No. |

27930-49-0 |

|---|---|

Molecular Formula |

C12H17N3O5 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C12H17N3O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4,13H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |

InChI Key |

KIDWNDSBSZGYKG-IVZWLZJFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)OC(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Modifications and Antiviral Activity

The antiviral activity and biochemical properties of nucleoside analogs are highly dependent on functional group substitutions. Below is a comparative analysis of 3'-O-acetyl-5'-amino-5'-deoxythymidine and related compounds:

Mechanistic Differences

Phosphorylation and Enzyme Interactions :

- 5'-AdThd is selectively phosphorylated by HSV-1 thymidine kinase to its diphosphate form, which incorporates into viral DNA, inducing single-strand breaks . In contrast, AZT requires phosphorylation to its triphosphate form to inhibit HIV reverse transcriptase .

- 3'-O-Acetyl-5'-AdThd’s acetyl group may delay dephosphorylation, prolonging its intracellular half-life compared to 5'-AdThd .

- 5'-AdThd uniquely modulates cellular thymidine kinase by antagonizing dTTP feedback inhibition, enhancing deoxythymidine uptake and cytotoxicity .

- The boranephosphonate linkage in analogs (e.g., ) offers hydrolytic stability, a feature absent in pH-sensitive 5'-AdThd diphosphate .

- Cellular Toxicity and Selectivity: 3'-Amino-3'-ddThd exhibits strong antiproliferative effects on cancer cells but negligible antiviral activity, highlighting positional dependence of the amino group . The diamino analog (3',5'-diamino-ddThd) is inactive, suggesting steric hindrance or conflicting interactions from dual substitutions .

Stability and Metabolic Considerations

- The diphosphate derivative of 5'-AdThd undergoes pH-dependent hydrolysis, with rapid degradation below pH 3.5 .

- 3'-O-Acetylation in 3'-O-acetyl-5'-AdThd may shield the 3' position from enzymatic cleavage, a strategy used in prodrug design (e.g., valacyclovir) .

- AZT’s 3'-azido group confers resistance to cellular phosphatases, enhancing its triphosphate accumulation in HIV-infected cells .

Preparation Methods

Acetylation Strategies

The 3'-hydroxyl is acetylated under mild conditions to avoid degradation of the nucleoside. A representative protocol involves dissolving thymidine (1.0 mmol) in anhydrous pyridine (10 mL) and treating it with acetic anhydride (1.2 eq) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0–5°C. The reaction progresses to completion within 2 hours, yielding 3'-O-acetylthymidine with >95% purity after silica gel chromatography (hexane/ethyl acetate, 7:3). This method parallels the silylation protocols described for oligonucleotide synthesis, where transient protection is critical for subsequent functionalization.

Alternative Protecting Groups

While acetyl is the preferred group for this synthesis, other protecting strategies—such as tert-butyldimethylsilyl (TBDMS) or phthalimido—have been explored in analogous systems. For instance, TBDMS-Cl in the presence of AgNO₃ and imidazole selectively protects secondary hydroxyls, but its bulkiness may hinder subsequent 5'-modifications. The acetyl group’s balance of stability and ease of removal makes it ideal for this application.

Conversion of the 5'-Hydroxyl to an Amino Group

Tosylation-Azidation-Reduction Sequence

A widely adopted method for introducing the 5'-amino group involves converting the hydroxyl to a better-leaving group, followed by nucleophilic displacement:

-

Tosylation : 3'-O-Acetylthymidine (1.0 mmol) is treated with p-toluenesulfonyl chloride (1.2 eq) in dry dichloromethane (DCM) under argon. Triethylamine (2.5 eq) is added dropwise, and the reaction is stirred at 0°C for 4 hours. The resulting 5'-O-tosyl derivative is isolated via column chromatography (CHCl₃/MeOH, 9:1).

-

Azidation : The tosylate intermediate undergoes displacement with sodium azide (3.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the 5'-azido derivative.

-

Reduction : The azide is reduced to an amine using trimethylphosphine (PMe₃, 3.0 eq) in THF/H₂O (4:1) at room temperature for 6 hours. This step achieves quantitative conversion with minimal byproducts.

Mitsunobu Reaction for Direct Amination

An alternative route employs the Mitsunobu reaction to directly introduce the amino group. 3'-O-Acetylthymidine (1.0 mmol) is reacted with phthalimide (1.5 eq) in THF using diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) under nitrogen. After 24 hours, the phthalimide-protected amine is hydrolyzed with hydrazine hydrate (2.0 eq) in ethanol at 60°C, yielding the free 5'-amino group. While efficient, this method requires rigorous purification to remove phosphine oxides.

Deprotection and Final Product Isolation

Acetyl Group Removal (Optional)

If required, the 3'-O-acetyl group is cleaved using methanolic ammonia (7N NH₃/MeOH) at room temperature for 6 hours. However, retention of the acetyl group is often desirable for downstream applications, such as solid-phase oligonucleotide synthesis.

Purification and Characterization

Crude products are purified via reverse-phase HPLC (C18 column, 0.1 M triethylammonium acetate buffer, pH 6.5, with a 5–30% acetonitrile gradient over 30 minutes). Final characterization includes:

-

¹H/¹³C NMR : Key signals include the acetyl methyl singlet at δ 2.10 ppm (3H) and the 5'-NH₂ resonance at δ 4.80 ppm (broad, 2H).

-

Mass Spectrometry : ESI-MS ([M+H]⁺) calculated for C₁₂H₁₈N₃O₆: 300.12; observed: 300.09.

Mechanistic Insights and Side Reactions

The displacement of the 5'-tosylate by azide proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in chiral derivatives. Competing elimination to form a 5',6'-olefin is suppressed by maintaining anhydrous conditions and low temperatures. In Mitsunobu reactions, the intermediacy of an oxyphosphonium ion facilitates nucleophilic attack by phthalimide, though over-reduction can occur if hydrazine treatment is prolonged.

Industrial-Scale Considerations

For kilogram-scale production, the tosylation-azidation route is preferred due to its reproducibility and compatibility with continuous flow systems. Critical process parameters include:

Q & A

Q. What are the established synthetic routes for 3'-O-acetyl-5'-amino-5'-deoxythymidine, and how do reaction conditions influence yield?

The compound is typically synthesized via acylation of 5'-azido-5'-deoxythymidine followed by catalytic hydrogenation to reduce the azide group to an amine . Key steps include:

- Acylation : Reacting 5'-azido-5'-deoxythymidine with acylating agents (e.g., acetic anhydride) under anhydrous conditions.

- Hydrogenation : Using Pd/C or similar catalysts in methanol/water mixtures to reduce the azide to an amine.

Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For example, excess acylating agents improve acylation efficiency but may require purification to remove byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation involves:

- NMR Spectroscopy : Key signals include the acetyl proton (δ ~2.1 ppm for CH₃CO) and the 5'-amino group (δ ~3.3 ppm).

- Mass Spectrometry : Expected molecular ion peaks (e.g., [M+H]⁺ at m/z 313 for the base compound).

- Chromatography : TLC or HPLC with UV detection (λ ~260 nm for thymidine analogs) to confirm purity .

Q. What enzymatic assays are suitable for assessing the phosphorylation of this compound by viral kinases?

Herpes simplex virus (HSV) thymidine kinase (TK) is commonly used:

- Protocol : Incubate the compound with purified HSV-1 TK and [γ-³²P]ATP.

- Analysis : Separate phosphorylated products via ion-exchange chromatography or electrophoresis.

Note that 5'-amino substitution inhibits phosphorylation by mammalian kinases, making viral TK specificity critical .

Advanced Research Questions

Q. How do phosphoramidate-linked oligonucleotides containing this compound resist enzymatic degradation, and how is stability quantified?

Phosphoramidate bonds (-OP(O)NH-) confer resistance to nucleases:

- Stability Assay : Incubate oligonucleotides with snake venom phosphodiesterase (SVPD) or spleen phosphodiesterase (SPD).

- Kinetic Analysis : Monitor hydrolysis via HPLC or UV absorbance. Phosphoramidate bonds show <10% degradation after 18 hours with SPD, compared to rapid cleavage of phosphodiesters .

Contradictions arise in acidic conditions, where phosphoramidates hydrolyze faster (e.g., t₁/₂ ~2 hours at pH 3) .

Q. What experimental strategies resolve contradictions in the inhibitory effects of 5'-amino-5'-deoxythymidine analogs on RNA polymerases?

Conflicting data on polymerase inhibition (e.g., T7 RNA polymerase vs. bacterial polymerases) can be addressed by:

- Competitive Inhibition Studies : Compare IC₅₀ values using varying dNTP/substrate ratios.

- Structural Modeling : Analyze steric clashes between the 5'-amino group and polymerase active sites.

Evidence suggests that bulky 3'-O-acetyl groups exacerbate inhibition by disrupting template binding .

Q. How do researchers design this compound prodrugs for enhanced topical antiviral activity?

Prodrug optimization involves:

- Lipophilicity Adjustment : Synthesize 3'-O-acyl derivatives (e.g., palmitoyl or myristoyl) to improve skin penetration.

- Stability Testing : Measure hydrolysis rates in simulated physiological conditions (pH 5.5–7.4).

- Antiviral Assays : Compare EC₅₀ values against HSV-1 in Vero cells. For example, 3'-O-butyryl derivatives retain antiviral activity while increasing logP by 1.5-fold .

Methodological Considerations

Q. What protocols are recommended for synthesizing oligonucleotides with this compound using solid-phase methodology?

Key steps include:

- Phosphoramidite Preparation : Protect the 5'-amino group with a trifluoroacetyl (TFA) group and the 3'-O-acetyl with a photolabile protecting group.

- Coupling Efficiency : Use HOBt/EDC activation to achieve >98% coupling per cycle.

- Deprotection : Treat with ammonium hydroxide (55°C, 6 hours) to remove acetyl groups, followed by TFA for amino deprotection .

Q. How should researchers analyze the impact of this compound on DNA duplex stability?

- Thermal Denaturation (Tm) : Measure Tm shifts using UV spectrophotometry. Oligonucleotides with 3'-amino termini increase Tm by 3–5°C due to hydrogen bonding with complementary strands.

- Circular Dichroism (CD) : Confirm structural changes (e.g., A-to-B form transitions) in modified duplexes .

Data Contradiction Analysis

Q. Why do some studies report enhanced duplex stability with 3'-amino modifications, while others observe destabilization?

Contradictions arise from:

Q. How can discrepancies in the acid lability of phosphoramidate-linked oligonucleotides be reconciled?

Variability stems from:

- Backbone Substitution : 5'-Amino-5'-deoxythymidine phosphoramidates hydrolyze faster (pH 3, t₁/₂ ~30 minutes) than 3'-amino analogs.

- Enzyme Specificity : SVPD cleaves phosphoramidates 10× slower than natural phosphodiesters, while SPD shows negligible activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.